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molecular formula C14H15NO B1467740 5-(4-Methoxyphenyl)-2-methylaniline CAS No. 761440-20-4

5-(4-Methoxyphenyl)-2-methylaniline

Cat. No. B1467740
M. Wt: 213.27 g/mol
InChI Key: AIROINZDCGLJBZ-UHFFFAOYSA-N
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Patent
US07893074B2

Procedure details

A suspension of 4′-methoxy-4-methyl-3-nitrobiphenyl (630 mg, 2.95 mmol) and 10% palladium on charcoal (63 mg, 0.059 mmol) in methanol (6 mL) is stirred under hydrogen atmosphere for 12 hours. Palladium catalyst is removed by filtration and the resulting solution is evaporated in vacuo to afford the title compound.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([N+:16]([O-])=O)[CH:10]=2)=[CH:5][CH:4]=1>[Pd].CO>[NH2:16][C:11]1[CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:14]=[CH:13][C:12]=1[CH3:15]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
63 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred under hydrogen atmosphere for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the resulting solution is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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